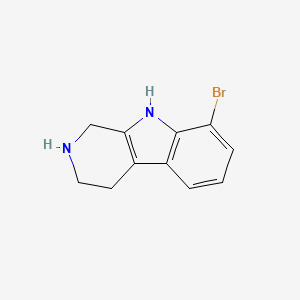
8-溴-2,3,4,9-四氢-1H-β-咔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-溴-2,3,4,9-四氢-1H-β-咔啉是一种合成有机化合物,属于β-咔啉类。β-咔啉是一类与色胺结构相关的生物碱,具有多种药理作用。
科学研究应用
8-溴-2,3,4,9-四氢-1H-β-咔啉在科学研究中有多种应用:
化学: 它用作合成更复杂分子的结构单元。
生物学: 研究了该化合物对生物系统,包括其与酶和受体的相互作用的潜在影响。
医学: 目前正在研究其在治疗神经系统疾病方面的潜在治疗应用。
作用机制
8-溴-2,3,4,9-四氢-1H-β-咔啉的作用机制涉及其与特定分子靶点和途径的相互作用。已知它作为单胺氧化酶A型(MAO-A)的竞争性抑制剂,该酶在神经递质代谢中起着至关重要的作用。 通过抑制MAO-A,该化合物可以影响脑中5-羟色胺和其他神经递质的水平,从而可能导致各种药理作用 .
生化分析
Biochemical Properties
It is known that derivatives of beta-carboline, such as tryptoline, have a variety of pharmacological properties . Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) and are also potent reuptake inhibitors of serotonin and epinephrine .
Cellular Effects
It is known that tryptolines, which are related to this compound, can influence monoamine metabolism and the platelet aggregation response in human platelets .
Molecular Mechanism
It is known that tryptolines can inhibit the enzyme monoamine oxidase type A (MAO-A) and also inhibit the reuptake of serotonin and epinephrine .
准备方法
8-溴-2,3,4,9-四氢-1H-β-咔啉的合成通常涉及以下步骤:
起始原料: 合成从合适的起始原料开始,例如2,3-二氢-β-咔啉。
溴化: 2,3-二氢-β-咔啉的溴化在受控条件下进行,以在第8位引入溴原子。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,确保最终产品的高收率和纯度。
化学反应分析
8-溴-2,3,4,9-四氢-1H-β-咔啉经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的喹啉衍生物。
还原: 还原反应可以将其转化为完全饱和的衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
8-溴-2,3,4,9-四氢-1H-β-咔啉可以与其他β-咔啉衍生物进行比较,例如:
哈尔曼: 另一种β-咔啉衍生物哈尔曼以其精神活性作用而闻名,存在于多种植物和食物中。
去甲哈尔曼: 类似于哈尔曼,去甲哈尔曼是一种具有潜在生物活性的β-咔啉生物碱.
8-溴-2,3,4,9-四氢-1H-β-咔啉的独特之处在于其溴取代,与其他β-咔啉衍生物相比,这会影响其化学反应性和生物活性。
生物活性
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Target Receptors and Enzymes
- 5-Hydroxytryptamine 2C Receptor : The primary target of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is the 5-hydroxytryptamine 2C receptor (5-HT2C), a subtype of serotonin receptor involved in mood regulation and appetite control.
- Monoamine Oxidase Type A (MAO-A) : This compound acts as a competitive selective inhibitor of MAO-A, an enzyme that degrades monoamines such as serotonin. Inhibition of MAO-A leads to increased levels of serotonin in the brain, which can have antidepressant effects .
Biological Effects
Pharmacological Activities
- Antidepressant Potential : By increasing serotonin levels through MAO-A inhibition, 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline may exhibit antidepressant activity. This mechanism aligns with findings from other beta-carboline derivatives that show similar effects .
- Anticancer Properties : Research indicates that beta-carboline derivatives can possess anticancer properties. For instance, studies have shown that certain tetrahydro-beta-carboline derivatives induce quinone reductase 1 (QR1), which is linked to cancer chemoprevention . The compound's structural features may contribute to its effectiveness against various cancer cell lines .
- Antimalarial Activity : Some studies have reported significant antimalarial effects associated with tetrahydro-beta-carbolines. For example, derivatives exhibiting low nanomolar IC50 values have demonstrated efficacy in mouse models of malaria .
Comparative Analysis
The table below summarizes the biological activities and comparative efficacy of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline with other beta-carboline derivatives:
Case Studies
- Anticancer Activity : A study evaluated various tetrahydro-beta-carboline derivatives for their ability to induce QR1 and inhibit nitric oxide production. Among them, certain compounds showed promising anticancer activities with induction ratios significantly higher than controls .
- Antimalarial Efficacy : In a separate study focusing on new antimalarial agents based on tetrahydro-beta-carbolines, specific derivatives were found to exhibit potent in vivo antimalarial effects in mouse models. The most active compounds had IC50 values in the low nanomolar range .
属性
IUPAC Name |
8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAJATJOFYZEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171066-27-6 |
Source


|
| Record name | 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171066276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-BROMO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4LA85KXC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














